molecular formula C7H8ClN B14619395 N-(3-Methylphenyl)hypochlorous amide CAS No. 57311-94-1

N-(3-Methylphenyl)hypochlorous amide

Cat. No.: B14619395
CAS No.: 57311-94-1
M. Wt: 141.60 g/mol
InChI Key: GGMULJXAZFGKEG-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)hypochlorous amide is a chemical compound with the molecular formula C₇H₈ClN It is characterized by the presence of a hypochlorous amide group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylphenyl)hypochlorous amide can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with hypochlorous acid. The reaction typically occurs under mild conditions, with the amine group reacting with hypochlorous acid to form the hypochlorous amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)hypochlorous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hypochlorous amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where the hypochlorous amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 3-Methylphenylamine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-(3-Methylphenyl)hypochlorous amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)hypochlorous amide involves its interaction with various molecular targets. The hypochlorous amide group can undergo electrophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites on biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)acetamide: Similar structure but with an acetamide group instead of a hypochlorous amide group.

    N-(3-Methylphenyl)formamide: Contains a formamide group instead of a hypochlorous amide group.

    N-(3-Methylphenyl)benzamide: Features a benzamide group in place of the hypochlorous amide group.

Properties

CAS No.

57311-94-1

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

N-chloro-3-methylaniline

InChI

InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,1H3

InChI Key

GGMULJXAZFGKEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCl

Origin of Product

United States

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